Etiroxate Carboxylic Acid

Übersicht

Beschreibung

Etiroxate Carboxylic Acid (ECA) is a hydrophilic, low molecular weight carboxylic acid that is widely used in the synthesis of pharmaceuticals, medical devices, and other products. It is also used in research laboratories for its unique properties, such as its ability to form a stable complex with metal ions and its high solubility in a variety of solvents. ECA has been used as a model compound in many scientific studies, and its structure and properties have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition

Carboxylic acids, including etiroxate carboxylic acid analogs, are explored for their impact on microbial biocatalysts. These compounds can inhibit microbial growth at concentrations below the desired yield, affecting the production of biofuels and other biorenewable chemicals. The mechanism of inhibition often involves damage to the microbial cell membrane and internal pH alterations, prompting research into metabolic engineering strategies for increased microbial robustness (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is critical for their application in producing bio-based plastics. Innovations in solvent systems for LLX, including ionic liquids and composite solvents, aim to improve the economic feasibility of acid recovery processes, particularly from dilute streams. These advancements are essential for the sustainable production of organic acids and their derivatives (Sprakel & Schuur, 2019).

Synthetic Mimics of Diiron Protein Active Sites

Research on carboxylate-bridged diiron centers, which are used in biology for the activation of dioxygen, involves the synthesis of model complexes that mimic these natural systems. These studies aim to replicate the reactivity of such centers towards molecular oxygen, offering insights into the development of new catalysts and the understanding of biological processes (Do & Lippard, 2011).

Ethylene Biosynthesis and Regulation

Carboxylic acids also play a role in plant biology, particularly in the biosynthesis and regulation of ethylene, a critical plant hormone. The precursor molecule 1-aminocyclopropane-1-carboxylic acid (ACC) illustrates the multifaceted roles of carboxylic acids in plant growth, stress response, and hormone signaling (Van de Poel & Van Der Straeten, 2014).

Novel Carboxylic Acid Bioisosteres

In pharmacology, carboxylic acid bioisosteres are explored for their potential to improve drug profiles. Modifications to the carboxylic acid moiety aim to enhance metabolic stability, reduce toxicity, and improve the ability of drugs to cross biological membranes. This research underscores the versatility and importance of carboxylic acids and their derivatives in drug development (Horgan & O’ Sullivan, 2021).

Wirkmechanismus

Target of Action

Etiroxate Carboxylic Acid, also known as etiroxic acid or skleronorm , is a lipid-lowering compound used for hyperlipoproteinemia research

Mode of Action

For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

Carboxylic acids are important organic compounds that participate in various cellular metabolic pathways . For instance, the 2-Oxocarboxylic acid metabolism pathway provides important precursors for alkaloid synthesis . Oxocarboxylic acid is a key intermediate for energy production and plays an important role in the synthesis of aromatic amino acids .

Pharmacokinetics

For example, Etoricoxib, a different compound, is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The major metabolite produced in vivo in humans is the 6’-carboxylic acid derivative of etoricoxib .

Result of Action

The reduction and oxidation reactions of carboxylic acids can lead to various products . For instance, the reduction of carboxylic acids can lead to the formation of 1º-alcohols .

Action Environment

The synthesis of carboxylic acid esters, which involves carboxylic acids as electrophiles or nucleophiles, can be influenced by various chemical reagents, catalysts, and reaction media .

Zukünftige Richtungen

Recent research thrust and industrial focus have been directed towards the production of platform chemicals and value-products from biomass-derived materials . The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it grown exponentially in the last decade .

Biochemische Analyse

Biochemical Properties

Etiroxate Carboxylic Acid interacts with various enzymes and proteins in biochemical reactions. It inhibits enzymes such as glutamate dehydrogenase, isocitrate dehydrogenase, and alcohol dehydrogenase . These interactions can influence the metabolic pathways in which these enzymes are involved, potentially altering the biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cellular processes are not fully understood. It is known to inhibit certain enzymes, which can impact cellular metabolism. For example, the inhibition of glutamate dehydrogenase can affect the metabolism of glutamate, a key neurotransmitter in the brain .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes. It acts as an inhibitor, binding to the active sites of enzymes such as glutamate dehydrogenase, isocitrate dehydrogenase, and alcohol dehydrogenase . This binding can prevent these enzymes from catalyzing their respective reactions, thereby influencing cellular metabolism.

Eigenschaften

IUPAC Name |

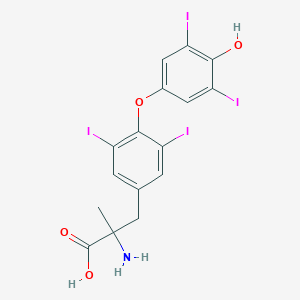

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWORJPLTFZBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604993 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3414-34-4 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.